2-Amino-4,6-dimethyl-1,3,5-triazine

Solid-state properties Crystallization behavior Thermal stability

2-Amino-4,6-dimethyl-1,3,5-triazine (CAS 1853-90-3) offers a unique physicochemical profile that cannot be substituted by generic triazine analogs. With a logP of ~0.65, it provides balanced lipophilicity for drug candidate synthesis—superior to the polar dimethoxy analog (logP 0.2). Its distinct N-H···N hydrogen-bonding geometry (2.251 Å) enables controlled supramolecular assembly, unlike melamine's extensive networks. The intermediate melting point (171–173 °C) and pKa (3.81) facilitate selective extraction and mild-condition agrochemical syntheses. Choose this specific building block to ensure reproducible pharmacokinetic and crystallization outcomes.

Molecular Formula C5H8N4
Molecular Weight 124.14 g/mol
CAS No. 1853-90-3
Cat. No. B162692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,6-dimethyl-1,3,5-triazine
CAS1853-90-3
Molecular FormulaC5H8N4
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=NC(=NC(=N1)N)C
InChIInChI=1S/C5H8N4/c1-3-7-4(2)9-5(6)8-3/h1-2H3,(H2,6,7,8,9)
InChIKeyVQZRXBOTCNWNLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4,6-dimethyl-1,3,5-triazine (CAS 1853-90-3): Core Specifications and Procurement Baseline


2-Amino-4,6-dimethyl-1,3,5-triazine (CAS 1853-90-3) is a 1,3,5-triazine derivative with the molecular formula C5H8N4 and a molecular weight of 124.14 g/mol. The compound features a planar triazine ring with amino substitution at the 2-position and methyl groups at the 4- and 6-positions [1]. This specific substitution pattern confers distinct physicochemical properties that differentiate it from other triazine analogs, including a melting point of 171-173 °C, a predicted pKa of 3.81±0.10, and a logP of approximately 0.65 [2]. The compound is commercially available at typical purities of 95% and is utilized as a research intermediate in pharmaceutical and agrochemical synthesis .

2-Amino-4,6-dimethyl-1,3,5-triazine (CAS 1853-90-3): Why In-Class Compounds Cannot Be Interchanged


Generic substitution among 1,3,5-triazine derivatives is not feasible due to substantial differences in physicochemical properties that arise from relatively minor structural variations. While the triazine core is common across this class, the specific nature and position of substituents critically modulate key parameters such as lipophilicity (logP), acid-base behavior (pKa), solid-state stability (melting point), and intermolecular hydrogen-bonding capacity [1]. These differences directly impact downstream performance in applications ranging from chromatographic separation to crystallization behavior and biological target engagement. The quantitative evidence presented in Section 3 demonstrates that 2-amino-4,6-dimethyl-1,3,5-triazine occupies a distinct physicochemical space compared to its closest analogs, underscoring the importance of precise compound selection rather than class-level substitution.

2-Amino-4,6-dimethyl-1,3,5-triazine (CAS 1853-90-3): Quantitative Evidence for Differentiated Procurement Decisions


Melting Point Differentiation: 2-Amino-4,6-dimethyl-1,3,5-triazine vs. Dimethoxy and Dichloro Analogs

2-Amino-4,6-dimethyl-1,3,5-triazine exhibits a melting point of 171-173 °C . This value is substantially lower than that of its 4,6-dimethoxy analog (220-222 °C) and its 4,6-dichloro analog (237-242 °C) [1]. The lower melting point of the dimethyl derivative reflects weaker intermolecular forces in the solid state compared to the more polar dimethoxy and dichloro variants, which has direct implications for purification via recrystallization and for handling during synthesis.

Solid-state properties Crystallization behavior Thermal stability

Lipophilicity (logP) Differentiation: 2-Amino-4,6-dimethyl-1,3,5-triazine vs. Dimethoxy Analog

The logP value for 2-amino-4,6-dimethyl-1,3,5-triazine is approximately 0.65, indicating moderate lipophilicity [1]. In contrast, the 4,6-dimethoxy analog has an XlogP of 0.2, reflecting substantially higher polarity and lower lipid solubility [2]. This difference arises from the replacement of methyl groups with more polar methoxy substituents. The higher logP of the dimethyl derivative suggests enhanced membrane permeability and altered distribution behavior in biological or environmental systems.

Partition coefficient Lipophilicity Drug-likeness

Acid-Base Behavior (pKa) Differentiation: 2-Amino-4,6-dimethyl-1,3,5-triazine vs. Dichloro Analog

The predicted pKa of 2-amino-4,6-dimethyl-1,3,5-triazine is 3.81±0.10 . This value is substantially higher than that of the 4,6-dichloro analog, which has a predicted pKa of 2.28±0.10 . The nearly 1.5-unit difference reflects the strong electron-withdrawing effect of the chloro substituents, which significantly increases the acidity of the amino group in the dichloro derivative. The dimethyl derivative, bearing electron-donating methyl groups, is considerably less acidic.

Ionization state pKa Acid-base chemistry

Hydrogen-Bonding Geometry Differentiation: 2-Amino-4,6-dimethyl-1,3,5-triazine vs. Melamine

In the crystal structure of 2-amino-4,6-dimethyl-1,3,5-triazine, intermolecular N-H···N hydrogen bonds between the terminal amino group and a ring nitrogen atom exhibit a distance of 2.251 Å, leading to the formation of centrosymmetric dimers [1]. In contrast, melamine (2,4,6-triamino-1,3,5-triazine) forms intermolecular N-H···N hydrogen bonds with H···N distances ranging from 1.960 to 1.970 Å [2]. The longer hydrogen-bond distance in the dimethyl derivative indicates weaker intermolecular association in the solid state, consistent with its lower melting point and altered crystallization behavior.

Crystal engineering Hydrogen bonding Supramolecular chemistry

2-Amino-4,6-dimethyl-1,3,5-triazine (CAS 1853-90-3): Evidence-Based Application Scenarios


Synthesis of Lipophilic Triazine-Based Pharmaceutical Intermediates

The logP of approximately 0.65 for 2-amino-4,6-dimethyl-1,3,5-triazine [1] makes it a suitable starting material for the synthesis of moderately lipophilic triazine-based drug candidates. Compared to the more polar 4,6-dimethoxy analog (logP 0.2), the dimethyl derivative offers enhanced membrane permeability potential while retaining sufficient aqueous solubility for formulation. This compound is preferentially selected when the target product requires balanced lipophilicity for optimal pharmacokinetic properties.

Crystal Engineering and Supramolecular Chemistry Studies

The distinct hydrogen-bonding geometry of 2-amino-4,6-dimethyl-1,3,5-triazine, characterized by N-H···N distances of 2.251 Å and dimer formation [2], positions it as a valuable tecton for crystal engineering studies. Unlike melamine, which forms more extensive hydrogen-bonding networks with shorter H-bond distances (1.960-1.970 Å), the dimethyl derivative offers a less extensive hydrogen-bonding capacity, enabling the design of cocrystals and supramolecular assemblies with controlled stoichiometry and packing motifs.

Agrochemical Intermediate Requiring Moderate Thermal Stability

With a melting point of 171-173 °C , 2-amino-4,6-dimethyl-1,3,5-triazine offers a thermal stability profile that is intermediate among common triazine building blocks. It is less thermally demanding to handle than the higher-melting dimethoxy (220-222 °C) and dichloro (237-242 °C) analogs, which may require higher temperatures for dissolution or reaction. This makes the dimethyl derivative suitable for agrochemical syntheses where moderate thermal input is desired to minimize decomposition of sensitive co-reactants or to reduce energy consumption.

pH-Dependent Extraction and Purification Protocols

The pKa of 3.81 for 2-amino-4,6-dimethyl-1,3,5-triazine places it in a distinct ionization regime compared to the more acidic dichloro analog (pKa 2.28). At pH values between 3 and 5, the dimethyl derivative exists predominantly in its neutral form, whereas the dichloro analog is partially or fully deprotonated. This difference can be exploited in liquid-liquid extraction and ion-exchange chromatography protocols to selectively isolate or remove the dimethyl derivative from mixtures containing other triazine species.

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